molecular formula C14H19FO9 B12430565 [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

Cat. No.: B12430565
M. Wt: 350.29 g/mol
InChI Key: KIPRSJXOVDEYLX-RQICVUQASA-N
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Description

The compound [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate is a fluorinated carbohydrate derivative with a complex stereochemical profile. Its structure comprises a six-membered oxane ring with three acetyloxy groups at positions 3, 4, and 6, a fluorine atom at position 5, and a methyl acetate substituent at the 2-yl position. The stereochemistry (2R,3S,4S,5R) is critical to its molecular interactions and physicochemical properties. The fluorine atom enhances electronegativity and metabolic stability, while acetyl groups influence lipophilicity and hydrolysis susceptibility .

Properties

Molecular Formula

C14H19FO9

Molecular Weight

350.29 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1

InChI Key

KIPRSJXOVDEYLX-RQICVUQASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Table 2: Acetylation Conditions

Reagent Catalyst Temp. (°C) Time (h) Yield (%) Source
Acetic anhydride Pyridine 0 → 25 4 92 [CN107365341A]
Ac₂O/H₂SO₄ H₂SO₄ (cat.) 40 2 88 [EP2940000B1]
AcCl Na₂CO₃ 25 6 75 [WO2019070827A1]

Optimized Protocol (from [CN107365341A]):

  • Dissolve 9α-fluoro hydrocortisone in dichloromethane (1:8 w/v).
  • Add triethylamine (1.5 equiv) and acetic anhydride (1.2 equiv) at 0°C.
  • Warm to 25°C, stir for 4 h.
  • Quench with 20% NaOH, extract, and crystallize with ethanol/water (1:1).

Stereochemical Control and Byproduct Mitigation

The target compound’s (2R,3S,4S,5R) configuration demands precise stereochemical control:

  • Sn2 Displacement : Use of bulky bases (e.g., DBU) during fluorination minimizes epimerization.
  • Protecting Group Strategy : Sequential benzylation/acetylation directs reactivity to the 5-position.
  • Catalytic Hydrogenation : Pd/C (30 psi H₂) removes undesired olefin byproducts from glucal intermediates.

Common Byproducts :

  • 3,5-Difluoro derivatives : Formed via over-fluorination; mitigated by stoichiometric F⁺ control.
  • Acetyl migration : Addressed by low-temperature acetylation (≤25°C).

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs:

Table 3: Industrial Process Parameters

Step Equipment Conditions Throughput (kg/day)
Fluorination Continuous flow reactor 40°C, 10 bar, residence time 30 min 50
Acetylation Stirred-tank reactor 25°C, N₂ atmosphere 100
Crystallization Cooling crystallizer Ethanol/water (1:1), −10°C 75
Drying Vacuum tray dryer 40°C, 24 h 100

Cost-Saving Measures :

  • Solvent Recycling : THF and dichloromethane recovered via distillation (≥95% purity).
  • Catalyst Reuse : Pd/C filtered and reactivated for 5+ cycles.

Purification and Analytical Validation

Final purification ensures ≥98% purity:

Method Conditions Purity (%) Source
Column Chromatography SiO₂, hexane/EtOAc (3:1 → 1:2) 97.5 [EvitaChem]
Recrystallization Ethanol/water (1:1), −20°C, 12 h 99.1 [CN107365341A]
Distillation 80°C, 0.1 mbar 95.8 [EP2940000B1]

Analytical Confirmation :

  • ¹⁹F NMR : δ −118 ppm (CF, J = 48 Hz).
  • HPLC : C18 column, MeCN/H₂O (70:30), retention time 8.2 min.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with two structurally related compounds, highlighting key differences in substituents, stereochemistry, and functional groups.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound [(2S,3R,4R,5S)-4,6-Diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate [(2R,3R,4R,5R,6S)-3,4,6-Tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
Molecular Formula Estimated: C₁₄H₁₉FO₉ C₁₂H₁₇FO₇ (MW: 292.26) Likely C₁₆H₂₂N₂O₁₀ (MW: ~402.36)
Key Substituents - 3,4,6-Triacetyloxy
- 5-Fluoro
- Methyl acetate at C2
- 4,6-Diacetyloxy
- 5-Fluoro
- Methyl at C2
- 3,4,6-Triacetyloxy
- 5-Acetamido
- Methyl acetate at C2
Stereochemistry 2R,3S,4S,5R 2S,3R,4R,5S 2R,3R,4R,5R,6S
Functional Groups Fluorine, acetyl esters Fluorine, acetyl esters Acetamido, acetyl esters
CAS Number Not provided 188783-78-0 3006-60-8
Potential Applications Metabolic stability (fluorine), prodrug design (acetyl groups) Intermediate for fluorinated pharmaceuticals Carbohydrate-based drug delivery (acetamido for H-bonding)

Key Differences and Implications

The additional acetyl group may also accelerate esterase-mediated hydrolysis . The 5-fluoro substituent in the target and compound introduces electronegativity, favoring electronic effects in nucleophilic reactions. In contrast, the 5-acetamido group in ’s compound enables hydrogen bonding, which could improve target binding in biological systems .

Stereochemical Considerations :

  • The 2R configuration in the target compound versus 2S in ’s analog creates distinct spatial arrangements, affecting interactions with chiral environments (e.g., enzyme active sites). Crystallographic tools like SHELXL () are critical for validating these configurations .
  • The Flack parameter () may resolve enantiopurity ambiguities, ensuring accurate stereochemical assignments in synthetic or natural product studies .

Functional Group Impact :

  • The methyl acetate at C2 in the target and compounds contrasts with the methyl group in ’s analog. This difference influences steric bulk and hydrolysis rates, with acetate groups serving as prodrug motifs .

Biological Activity

Structure

The molecular formula of the compound is C12H17FO7C_{12}H_{17}FO_7. It features a fluorinated oxane ring with multiple acetoxy groups that may influence its biological activity.

  • Molecular Weight: 292.26 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The acetoxy groups may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially due to the presence of the fluorine atom which can enhance membrane permeability.

Antimicrobial Studies

Recent investigations have shown that this compound demonstrates significant antimicrobial activity. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays have been conducted using various cell lines to assess the safety profile of the compound:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The IC50 values suggest moderate cytotoxicity; however, further studies are needed to evaluate its selectivity and potential therapeutic window.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis effectively.

Case Study 2: Cancer Cell Line Studies

Research in Cancer Research highlighted the compound's effect on breast cancer cell lines (MCF-7). The study reported that treatment with this compound led to apoptosis through the activation of caspase pathways.

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